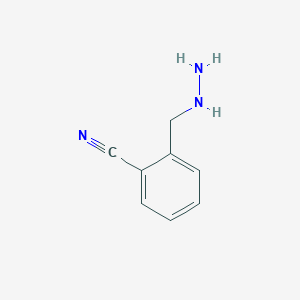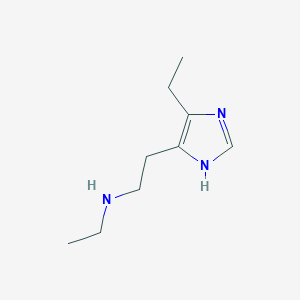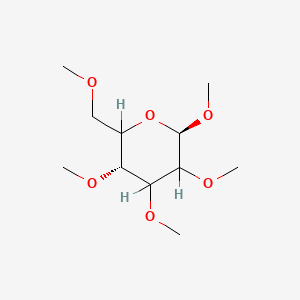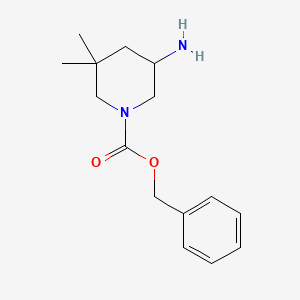
2-(Hydrazinylmethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H9N3. It is a derivative of benzonitrile, where a hydrazinylmethyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)benzonitrile typically involves the reaction of benzonitrile with hydrazine. One common method is the nucleophilic substitution reaction where benzonitrile reacts with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in hydrogenation reactions can be employed to produce high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydrazinylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydrazinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
2-(Hydrazinylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Hydrazinylmethyl)benzonitrile involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile hydrochloride: A similar compound with a hydrazinylmethyl group at the para position of the benzene ring.
Benzonitrile: The parent compound without the hydrazinylmethyl group.
Uniqueness
2-(Hydrazinylmethyl)benzonitrile is unique due to the position of the hydrazinylmethyl group, which influences its reactivity and biological activity. The ortho position of the hydrazinylmethyl group allows for specific interactions with molecular targets, making it distinct from its para-substituted counterpart .
Propiedades
IUPAC Name |
2-(hydrazinylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4,11H,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVWTDHLGMXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)


![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)



![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)

